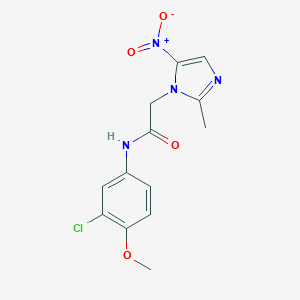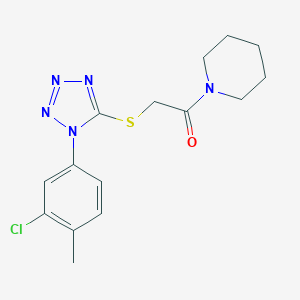![molecular formula C18H22N2O2S B326955 4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE](/img/structure/B326955.png)
4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE is a complex organic compound that features a pyrrole ring substituted with a methoxyphenyl group, dimethyl groups, and a morpholinyl methanethione group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring through a cyclization reaction. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the morpholinyl methanethione group can be added through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity .
化学反応の分析
Types of Reactions
4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry
In chemistry, 4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology and Medicine
Its structural features may enable interactions with specific biological targets, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
作用機序
The mechanism of action of 4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE involves its interaction with molecular targets through various pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context .
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1-(4-Methoxyphenyl)piperazine dihydrochloride
Uniqueness
Compared to similar compounds, 4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
特性
分子式 |
C18H22N2O2S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C18H22N2O2S/c1-13-12-17(18(23)19-8-10-22-11-9-19)14(2)20(13)15-4-6-16(21-3)7-5-15/h4-7,12H,8-11H2,1-3H3 |
InChIキー |
HARZFXBJVSJUJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=S)N3CCOCC3 |
正規SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=S)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isobutyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B326872.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-({5-[4-(1,3-thiazol-2-ylsulfonyl)phenyl]-2-furyl}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326873.png)
![ethyl 2-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B326876.png)
![1-(4-fluorophenyl)-5-[(1-isobutyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B326877.png)
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B326878.png)
![4-{[(2-Phenyl-1,3-benzoxazol-6-yl)amino]carbonyl}phenyl acetate](/img/structure/B326881.png)
![2-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-mesitylacetamide](/img/structure/B326883.png)
![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B326885.png)
![methyl 4-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzoate](/img/structure/B326889.png)
![ethyl {[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B326890.png)

![N-(3-Chloro-4-methoxyphenyl)-2-{[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B326892.png)
![methyl 3-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B326894.png)

